molecular formula C20H13ClF3N3O4S B2476954 (Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)acetamide CAS No. 867041-34-7

(Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)acetamide

Cat. No.: B2476954
CAS No.: 867041-34-7
M. Wt: 483.85
InChI Key: HAKHHIYGRGIVLS-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)acetamide is a useful research compound. Its molecular formula is C20H13ClF3N3O4S and its molecular weight is 483.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3O4S/c21-11-5-7-12(8-6-11)25-16(28)9-15-18(30)27(19(31)32-15)10-17(29)26-14-4-2-1-3-13(14)20(22,23)24/h1-9H,10H2,(H,25,28)(H,26,29)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKHHIYGRGIVLS-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)C(=CC(=O)NC3=CC=C(C=C3)Cl)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)/C(=C/C(=O)NC3=CC=C(C=C3)Cl)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-chlorophenyl)-2-(2,4-dioxo-3-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thiazolidin-5-ylidene)acetamide is a complex organic compound with a unique thiazolidinone structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic pathways. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C20H16ClN3O4SC_{20}H_{16}ClN_{3}O_{4}S, with a molecular weight of approximately 429.88 g/mol. Its structure includes multiple functional groups that contribute to its biological activity, such as:

  • Thiazolidine ring
  • Carbonyl groups
  • Amine functionalities

These structural features allow the compound to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant anti-inflammatory and analgesic properties. The following table summarizes its potential biological activities:

Activity Description
Anti-inflammatoryModulates biochemical pathways related to inflammation, potentially reducing inflammatory responses.
AnalgesicMay inhibit pain signaling pathways, providing relief from various pain conditions.
AntitumorStructure activity relationship (SAR) studies indicate potential cytotoxic effects against cancer cells.

Structure-Activity Relationship (SAR)

Research indicates that compounds with similar structural motifs often exhibit enhanced bioactivity. The presence of specific substituents on the phenyl ring and thiazolidine core can significantly influence the pharmacological profile. For example:

  • Electron-donating groups at specific positions on the phenyl ring can enhance anti-inflammatory activity.
  • The thiazolidine moiety is crucial for cytotoxic activity against various cancer cell lines.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated several thiazolidinone derivatives, including variations of the target compound, demonstrating significant cytotoxicity against human cancer cell lines such as A431 and U251. The IC50 values for some derivatives were reported as low as 1.61μg/mL1.61\,\mu g/mL, indicating strong potential for further development in cancer therapy .
  • Mechanistic Studies : Molecular dynamics simulations have revealed that similar compounds interact with target proteins primarily through hydrophobic contacts, suggesting a mechanism of action that could be exploited for therapeutic purposes .
  • In Vivo Efficacy : Animal model studies showed that derivatives of this compound can significantly reduce inflammation markers in induced models of arthritis, supporting its potential as an anti-inflammatory agent .

Preparation Methods

Cyclo-Condensation of Schiff Bases with Mercaptoacetic Acid

The thiazolidinone ring is constructed via cyclo-condensation of Schiff base intermediates with mercaptoacetic acid. For example, refluxing a solution of 4a-k Schiff bases (derived from aromatic aldehydes and dihydrazides) with mercaptoacetic acid in N,N-dimethylformamide (DMF) and ZnCl₂ yields thiazolidin-4-ones.

Representative Procedure :

  • Dissolve Schiff base (0.01 mol) in anhydrous DMF.
  • Add mercaptoacetic acid (0.012 mol) and ZnCl₂ (0.5 eq).
  • Reflux at 110°C for 6–8 hours.
  • Quench with ice-water, acidify to pH 3–4, and crystallize from n-butanol.

This method achieves yields of 75–85% for analogous thiazolidinones.

Functionalization with the Acetamide Moiety

Acid Chloride Formation and Coupling

The acetamide group is introduced via reaction of 2-(4-chlorophenyl)acetic acid chloride with the thiazolidinone intermediate. Acid chlorides are synthesized using thionyl chloride or phosgene.

Procedure :

  • Convert 2-(4-chlorophenyl)acetic acid to its acid chloride using SOCl₂ (reflux, 4 h).
  • React the acid chloride with the amine-functionalized thiazolidinone in pyridine/dioxane.
  • Stir for 2–4 hours, then isolate via precipitation at pH 3–4.

Yields for analogous acetamide couplings range from 65–78%.

Installation of the Trifluoromethylphenyl Side Chain

Amination and Urea Formation

The side chain is introduced via nucleophilic substitution or urea formation. A two-step approach is employed:

  • Primary Amination : React 2-(trifluoromethyl)aniline with bromoacetyl bromide to form 2-bromo-N-(2-(trifluoromethyl)phenyl)acetamide.
  • Coupling to Thiazolidinone : Perform a nucleophilic substitution with the thiazolidinone’s secondary amine in DMF at 60°C.

Optimization Note :

  • Use triethylamine (TEA) as a base to neutralize HBr.
  • Solvent choice (toluene, xylene) impacts reaction efficiency, with xylene providing higher yields (82–88%).

Stereochemical Control of the Z-Configuration

The Z-configuration of the exocyclic double bond is critical for biological activity. Key strategies include:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize the Z-isomer via intramolecular hydrogen bonding.
  • Crystallization : Selective crystallization from n-butanol or DMF/water mixtures enriches the Z-form.

Characterization :

  • ¹H-NMR : The Z-isomer exhibits a downfield-shifted vinyl proton (δ 7.8–8.2 ppm) due to conjugation with the thiazolidinone carbonyls.
  • X-ray Diffraction : Confirms planar geometry and hydrogen-bonding networks.

Data Tables and Comparative Analysis

Table 1. Optimization of Thiazolidinone Cyclo-Condensation

Catalyst Solvent Temp (°C) Time (h) Yield (%)
ZnCl₂ DMF 110 6 82
BF₃·Et₂O Toluene 100 8 68
None EtOH 80 12 45

Table 2. Acetamide Coupling Efficiency

Acid Chloride Base Solvent Yield (%)
SOCl₂-derived Pyridine Dioxane 75
Phosgene-derived TEA Toluene 88

Q & A

Basic Question: What are the common synthetic routes for preparing (Z)-N-(4-chlorophenyl)-...acetamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step pathways, including:

  • Thiazolidinone core formation : Cyclocondensation of thiosemicarbazides with chloroacetic acid derivatives under reflux in acetic acid/DMF mixtures (e.g., sodium acetate as a base) .
  • Acetamide coupling : Reaction of intermediates like 5-(Z)-arylidene-2,4-thiazolidinediones with chloroacetylated aromatic amines in DMF, catalyzed by potassium carbonate at room temperature .
  • Key optimization factors :
    • Solvent choice : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
    • Temperature control : Reflux (100–120°C) for cyclization steps vs. room temperature for coupling reactions .
    • Catalysts : Sodium acetate enhances cyclization efficiency .
    • Purity monitoring : TLC or HPLC to track reaction progress .

Advanced Question: How can researchers address challenges in regioselective synthesis and byproduct formation during thiazolidinone derivatization?

Answer:
Regioselectivity issues arise during functionalization of the thiazolidinone core. Strategies include:

  • Steric/electronic directing groups : Introducing electron-withdrawing substituents (e.g., trifluoromethyl) to direct coupling reactions to specific positions .
  • Byproduct mitigation :
    • Solvent effects : Using DMF over ethanol reduces side reactions in acetamide formation .
    • Stepwise purification : Recrystallization from DMF-acetic acid mixtures isolates intermediates before final coupling .
  • Spectroscopic validation : ¹H/¹³C NMR and HRMS confirm regiochemistry and detect impurities .

Basic Question: What spectroscopic and analytical methods are standard for characterizing this compound?

Answer:
Core techniques include:

  • NMR spectroscopy : ¹H NMR (δ 6.5–8.5 ppm for aromatic protons), ¹³C NMR (δ 165–175 ppm for carbonyl groups) .
  • Mass spectrometry : HRMS for exact mass confirmation (e.g., [M+H]⁺ or [M–H]⁻ ions) .
  • IR spectroscopy : Peaks at ~1735 cm⁻¹ (C=O stretch), ~1595 cm⁻¹ (C=C/C=N) .
  • X-ray crystallography : Resolves Z/E isomerism in the thiazolidinone core .

Advanced Question: How do structural modifications (e.g., substituents on the phenyl rings) influence biological activity?

Answer:
Structure-activity relationships (SAR) can be analyzed via:

  • Comparative studies :

    SubstituentPositionActivity TrendReference
    –CF₃PhenylEnhanced antimicrobial activity
    –Cl4-ChlorophenylIncreased metabolic stability
    –OCH₃BenzylReduced cytotoxicity
  • In silico modeling : Molecular docking to predict binding affinity to targets (e.g., kinases or bacterial enzymes) .

  • In vitro assays : MIC testing against Gram-positive bacteria (e.g., S. aureus) to validate SAR .

Basic Question: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

  • pH stability :
    • Acidic conditions (pH < 3) : Hydrolysis of the acetamide group, forming carboxylic acid derivatives .
    • Basic conditions (pH > 10) : Degradation of the thiazolidinone ring via nucleophilic attack .
  • Thermal stability : Stable up to 150°C in inert atmospheres; decomposition observed at higher temperatures via TGA .
  • Storage recommendations : Lyophilized solids stored at –20°C in amber vials to prevent photodegradation .

Advanced Question: How can researchers reconcile contradictory data on solvent effects in synthetic protocols?

Answer:
Conflicting reports on solvent efficacy (e.g., DMF vs. ethanol) can be resolved by:

  • Mechanistic studies : Monitoring reaction intermediates via LC-MS to identify solvent-dependent pathways .
  • DoE (Design of Experiments) : Statistical optimization (e.g., response surface methodology) to quantify solvent contributions to yield .
  • Case example : DMF increases coupling efficiency due to better solubility of potassium carbonate, while ethanol favors recrystallization .

Basic Question: What in vitro assays are recommended for preliminary biological evaluation?

Answer:

  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against ESKAPE pathogens .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to assess IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or bacterial dihydrofolate reductase .

Advanced Question: What computational methods aid in predicting the compound’s reactivity and degradation pathways?

Answer:

  • DFT calculations : Predict sites susceptible to nucleophilic/electrophilic attack (e.g., thiazolidinone carbonyl groups) .
  • MD simulations : Model hydrolysis mechanisms under physiological conditions .
  • Software tools : Gaussian (for DFT), GROMACS (for MD), and MetaSite (for metabolic pathway prediction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.